4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Overview
Description
“4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1097732-13-2 . It has a molecular weight of 261.69 . This compound is widely used in scientific research due to its unique properties and finds applications in synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.69 .Scientific Research Applications
Solid-Phase Synthesis Applications
The compound is instrumental in solid-phase synthesis, particularly for creating 3,5-disubstituted 1,3-oxazolidin-2-ones. This synthesis involves attaching 1,2-diols to a solid support, followed by reactions with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. The resulting oxazolidinones, known for their strong antibacterial properties, can be of high enantiopurity if enantiopure 1,2-diols are used (Holte, Thijs, & Zwanenburg, 1998).
Antibacterial Agent Synthesis
The compound is used in synthesizing 1,3-oxazolidine-2-one derivatives featuring amide, sulfonamide, and thiourea moieties. These derivatives, especially compound 16 in the study, showed potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. This indicates a strong potential for the compound in developing new antibacterial agents (Karaman et al., 2018).
Biological and Pharmaceutical Relevance
The compound's presence in an oxazolidinone ring and a sulfonamide group marks its significance in biologically and pharmaceutically active compounds. The specific spatial configuration of these components, as demonstrated through crystal structures, points to its relevance in the structural study of active pharmaceutical ingredients (Berredjem et al., 2010).
Reactivity Studies
The compound is central to studies involving the reactivity of heterocyclic compounds, like 1,2,3-triazoles, towards sulfonyl chlorides. Understanding these reactions aids in synthesizing various biologically significant compounds and exploring the kinetic and thermodynamic aspects of chemical reactions (Beryozkina et al., 2015).
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPBDWKAGOTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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